4-Amino-N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-N-isobutylbenzenesulfonamide is a synthetic organic compound that acts as a key intermediate in the synthesis of certain protease inhibitors. Specifically, it serves as a crucial building block in the production of Darunavir, a medication used in the management of human immunodeficiency virus (HIV) infection. [, ]. This compound belongs to the class of sulfonamides, characterized by the presence of a sulfonyl group (SO2) attached to an amine group. Its significance in scientific research stems from its role as a precursor to molecules with potential therapeutic applications. [, ].
4-Amino-N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-N-isobutylbenzenesulfonamide is a synthetic compound with potential pharmaceutical applications. This compound belongs to the class of sulfonamides, which are known for their antibacterial properties and are widely used in medicinal chemistry. The specific configuration of the amino acid side chain contributes to its biological activity, making it a subject of interest in drug development.
This compound is classified under:
The synthesis of 4-amino-N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-N-isobutylbenzenesulfonamide involves a multi-step process:
This method is characterized by its simplicity, cost-effectiveness, and high stability of intermediates, making it suitable for industrial applications .
The molecular formula of 4-amino-N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-N-isobutylbenzenesulfonamide is .
Key structural data includes:
The compound can participate in various chemical reactions typical for sulfonamides, such as:
The synthesis involves careful control of reaction conditions (temperature, solvent choice) to ensure high yields and purity of the final product. Catalysts such as palladium on carbon are often used during reduction steps .
The mechanism of action for compounds like 4-amino-N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-N-isobutylbenzenesulfonamide may involve inhibition of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This action leads to bacteriostatic effects, preventing bacterial growth.
Studies indicate that modifications in the amino acid side chain can significantly affect the binding affinity and efficacy against specific bacterial strains .
Relevant analyses suggest that this compound exhibits favorable properties for pharmaceutical formulations .
4-Amino-N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-N-isobutylbenzenesulfonamide has potential applications in:
This compound represents a significant area of interest within medicinal chemistry due to its structural complexity and biological activity potential .
The compound is systematically named as 4-Amino-N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-N-isobutylbenzenesulfonamide, with its alternative IUPAC designation being 4-amino-N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)benzenesulfonamide. This nomenclature precisely defines its core structural features: a 4-aminobenzenesulfonamide scaffold linked to an isobutyl group and a chiral (2R,3S)-3-amino-2-hydroxy-4-phenylbutyl substituent [1] [3] [6].
The molecular formula C₂₀H₂₉N₃O₃S (molecular weight: 391.53 g/mol) has been experimentally validated through high-resolution mass spectrometry, confirming an exact mass of 391.193 Da [1] [3] . This formula accounts for the compound's elemental composition, including:
Table 1: Molecular Descriptors
Property | Value | Validation Method |
---|---|---|
CAS Registry Number | 169280-56-2 | Chemical database assignment |
Molecular Formula | C₂₀H₂₉N₃O₃S | HRMS, elemental analysis |
Exact Mass | 391.193 Da | Q-TOF Mass Spectrometry |
SMILES Notation | CC(C)CN(CC@HC@HCc1ccccc1)S(=O)(=O)c2ccc(N)cc2 | Stereochemical encoding |
The (2R,3S) stereochemical designation indicates an anti (or threo) relative configuration where the C2-hydroxy and C3-amino groups reside on opposite faces of the molecule. This configuration is pharmacologically critical as it mirrors the stereochemistry present in the HIV protease inhibitor darunavir, where the specific spatial orientation enables optimal binding to the protease active site [3] [6].
The stereocenters govern:
Though explicit crystallographic data for this specific compound is limited in the provided sources, its structural analogs and functional group chemistry predict a robust hydrogen-bonding network. X-ray analyses of similar sulfonamide-based protease inhibitors reveal:
Table 2: Predicted Hydrogen Bonding Motifs
Functional Group | Bond Role | Biological Interaction Partner | Bond Length (Å)* |
---|---|---|---|
C3-Amino (C3-NH₂) | Donor/Acceptor | Asp29/Asp30 carbonyls | 2.8–3.2 |
C2-Hydroxyl (C2-OH) | Donor | Asp30 carboxylate | 2.7–3.0 |
Sulfonamide Oxygen | Acceptor | Gly27 NH | 2.9–3.3 |
4-Aminophenyl (Ar-NH₂) | Donor | Flap water molecule | 3.0–3.5 |
*Based on analogous HIV protease inhibitor complexes
The hydroxyamino side chain forms a characteristic "butterfly"-like fold stabilized by an intramolecular O-H···N hydrogen bond between the C2-hydroxyl and C3-amino groups (distance ~2.7 Å). This folding directs the phenyl ring into a hydrophobic pocket while exposing polar groups for protein interactions [6] [8].
Diastereomers of this compound—notably the (2S,3R)-isomer (CAS 1402142-62-4) and (2R,3R)/(2S,3S) forms—exhibit distinct physicochemical and biological behaviors due to altered spatial arrangements:
Table 3: Diastereomer Comparative Analysis
Property | (2R,3S) | (2S,3R) | (2R,3R)/(2S,3S) |
---|---|---|---|
Relative HIV-1 PR Inhibition | 1.0 (Reference) | 0.02–0.1 | <0.01 |
Intramolecular H-bond | O-H···NH₂ (2.7 Å) | O-H···NH₂ (2.7 Å) | O-H···O=S (2.9 Å) |
logP (Calculated) | 3.79 | 3.79 | 3.82 |
Aqueous Solubility | Low | Low | Very Low |
Biological Role | Darunavir metabolite | Synthetic impurity | Inactive degradation product |
Chromatographic separations (e.g., chiral HPLC with phenyl-hexyl columns) resolve these diastereomers via differential hydrophobic and hydrogen-bonding interactions with the stationary phase, with the (2R,3S) isomer typically eluting earlier than syn-isomers due to reduced polarity [5] [7].
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: